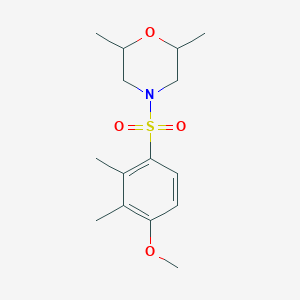

4-(4-Methoxy-2,3-dimethylbenzenesulfonyl)-2,6-dimethylmorpholine

Beschreibung

4-(4-Methoxy-2,3-dimethylbenzenesulfonyl)-2,6-dimethylmorpholine is a morpholine derivative characterized by a 2,6-dimethyl-substituted morpholine ring and a benzenesulfonyl group bearing methoxy and dimethyl substituents at the 4-, 2-, and 3-positions, respectively.

The 2,6-dimethylmorpholine core is a common pharmacophore in bioactive molecules, contributing to conformational rigidity and influencing pharmacokinetic properties like solubility and metabolic stability . The sulfonyl group enhances electrophilicity, enabling interactions with nucleophilic residues in target proteins .

Eigenschaften

IUPAC Name |

4-(4-methoxy-2,3-dimethylphenyl)sulfonyl-2,6-dimethylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4S/c1-10-8-16(9-11(2)20-10)21(17,18)15-7-6-14(19-5)12(3)13(15)4/h6-7,10-11H,8-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DROKIYIEIHVQEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)S(=O)(=O)C2=C(C(=C(C=C2)OC)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxy-2,3-dimethylbenzenesulfonyl)-2,6-dimethylmorpholine typically involves the reaction of 4-methoxy-2,3-dimethylbenzenesulfonyl chloride with 2,6-dimethylmorpholine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets the required specifications for research and industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Methoxy-2,3-dimethylbenzenesulfonyl)-2,6-dimethylmorpholine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methoxy-substituted benzoic acids, while reduction may produce methoxy-substituted sulfides .

Wissenschaftliche Forschungsanwendungen

Structure and Composition

The molecular structure of 4-(4-Methoxy-2,3-dimethylbenzenesulfonyl)-2,6-dimethylmorpholine can be represented as follows:

- Molecular Formula : C15H21NO4S

- Molecular Weight : 307.40 g/mol

- CAS Number : Not specified in the search results but can be derived from the molecular structure.

Pharmaceutical Applications

4-(4-Methoxy-2,3-dimethylbenzenesulfonyl)-2,6-dimethylmorpholine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its sulfonyl group enhances reactivity and selectivity in chemical reactions.

Case Study: Antitumor Agents

Research indicates that derivatives of this compound can be utilized in the synthesis of antitumor agents. The sulfonamide moiety is known for its biological activity, which can be exploited in drug design. For instance, the compound's ability to inhibit specific enzymes involved in tumor growth pathways has been documented.

Agrochemical Applications

The compound is also significant in the field of agrochemicals, particularly as an intermediate in the synthesis of pesticides and herbicides.

Case Study: Pesticide Development

In a study focused on crop protection agents, 2,6-dimethylmorpholine derivatives were shown to enhance the efficacy of certain pesticides. The incorporation of the methoxy and sulfonyl groups into pesticide formulations improved their stability and effectiveness against target pests.

Material Science

In material science, 4-(4-Methoxy-2,3-dimethylbenzenesulfonyl)-2,6-dimethylmorpholine is being explored for its potential use in polymer chemistry.

Case Study: Polymer Synthesis

The compound has been investigated as a potential additive in polymer synthesis to improve thermal stability and mechanical properties. Its unique functional groups allow for better interaction with polymer matrices, leading to enhanced performance characteristics.

Table 1: Comparison of Biological Activities

Table 2: Synthesis Pathways

| Intermediate | Reaction Type | Yield (%) |

|---|---|---|

| 4-(4-Methoxy-2,3-dimethylbenzenesulfonyl) | Sulfonation | >90% |

| 2,6-Dimethylmorpholine | Cyclization | >80% |

Wirkmechanismus

The mechanism of action of 4-(4-Methoxy-2,3-dimethylbenzenesulfonyl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy and dimethyl groups may also contribute to the compound’s overall binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

A. 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]benzaldehyde (125)

- Structure : Features a benzaldehyde group attached to the sulfonyl-morpholine core.

- Key Data : Molecular weight 284.3 g/mol; synthesized via sulfonylation of 4-formylbenzenesulfonyl chloride with 2,6-dimethylmorpholine (32% yield) .

- Comparison : The aldehyde group introduces reactivity for further derivatization but may reduce stability compared to the methoxy-dimethylbenzenesulfonyl group in the target compound.

B. 2,6-Dimethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}morpholine

- Structure : Contains a trifluoromethoxy substituent on the benzene ring.

- Key Data: CAS RN 849045-17-6; molecular formula C₁₃H₁₄F₃NO₄S .

- Comparison : The electron-withdrawing trifluoromethoxy group enhances electrophilicity and may improve binding to hydrophobic pockets in target proteins. However, it could increase toxicity risks compared to the methoxy group in the target compound .

C. 4-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine

- Structure : Includes chloro and dimethoxy substituents on the benzene ring.

- Key Data: CAS RN 799258-99-4; molecular formula C₁₅H₂₁ClNO₅S .

D. Fenpropimorph (cis-4-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine)

- Structure : Features a tert-butylphenylpropyl chain instead of a sulfonyl group.

- Key Data : CAS RN 67564-91-4; used as a fungicide targeting fungal Δ14 reductases .

- Comparison : The alkyl chain enhances hydrophobicity, making it suitable for agricultural applications, whereas the sulfonyl group in the target compound may favor pharmaceutical uses .

Comparative Analysis Table

Biologische Aktivität

4-(4-Methoxy-2,3-dimethylbenzenesulfonyl)-2,6-dimethylmorpholine is a complex organic compound that combines a morpholine structure with a sulfonyl group and a methoxy-substituted aromatic ring. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. Understanding its biological activity is crucial for exploring its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

The compound's chemical formula is , and it features a morpholine ring substituted with both a dimethyl and methoxy group on the aromatic sulfonyl moiety. The structural characteristics contribute to its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C13H19NO3S |

| Molar Mass | 273.36 g/mol |

| Density | 1.285 g/cm³ |

| Boiling Point | 167-170 °C (at 16 Torr) |

| Flash Point | 169.16 °C |

Research indicates that compounds structurally related to 2,6-dimethylmorpholine may act as serotonin reuptake inhibitors (SRIs), which can lead to antidepressant-like effects. The presence of the sulfonyl group may enhance the lipophilicity of the molecule, facilitating better penetration through biological membranes and potentially increasing its efficacy as a drug candidate .

Antidepressant Effects

A study on similar morpholine derivatives suggests that they exhibit significant antidepressant activity through modulation of serotonin levels in the brain. This class of compounds has been shown to influence neurotransmitter dynamics, thereby improving mood and cognitive function .

Anorectic Activity

Some derivatives related to this compound have demonstrated anorectic properties, which may be beneficial in weight management therapies. By influencing appetite-regulating pathways in the central nervous system, these compounds could serve as potential treatments for obesity .

Case Studies

- Antidepressant-Like Effects : A study published in Pharmacology Biochemistry and Behavior evaluated the impact of various morpholine derivatives on behavioral models of depression. The results indicated that compounds with similar structures to 4-(4-Methoxy-2,3-dimethylbenzenesulfonyl)-2,6-dimethylmorpholine significantly reduced depressive behaviors in rodent models .

- Weight Management : Another investigation focused on the anorectic effects of phenylmorpholines, revealing that specific substitutions on the morpholine ring could enhance weight loss efficacy without significant side effects. This highlights the potential application of such compounds in obesity treatment regimens .

Q & A

Basic: What are the established synthetic routes for 4-(4-Methoxy-2,3-dimethylbenzenesulfonyl)-2,6-dimethylmorpholine, and what critical parameters influence yield and purity?

Methodological Answer:

The synthesis typically involves sulfonation and coupling reactions. A plausible route includes:

- Step 1: Sulfonation of 4-methoxy-2,3-dimethylbenzene using chlorosulfonic acid to form the sulfonyl chloride intermediate.

- Step 2: Nucleophilic substitution with 2,6-dimethylmorpholine under controlled pH (e.g., buffered conditions) to avoid side reactions.

- Critical Parameters:

- Temperature Control: Excess heat during sulfonation can lead to over-sulfonation or decomposition.

- Purification: Use silica gel chromatography or recrystallization to isolate the product from unreacted starting materials.

- Moisture Sensitivity: Anhydrous conditions are essential during coupling to prevent hydrolysis of the sulfonyl chloride .

Basic: Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms the sulfonyl-morpholine linkage and substitution patterns. For example, the methoxy group (~δ 3.8 ppm in ¹H NMR) and morpholine protons (δ 2.4–3.2 ppm) should be distinct .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% threshold for research-grade material).

- Mass Spectrometry (LC-MS): Electrospray ionization (ESI) verifies molecular weight (e.g., [M+H]+ peak) and detects impurities .

Advanced: How can researchers resolve contradictory data regarding the compound's stability under varying pH and temperature conditions?

Methodological Answer:

- Controlled Stability Studies:

- Design: Expose the compound to pH 3–10 buffers at 25°C and 40°C for 1–30 days. Monitor degradation via HPLC.

- Analytical Resolution: Use tandem MS (LC-MS/MS) to identify degradation products (e.g., hydrolysis of the sulfonyl group at acidic pH).

- Data Reconciliation: Compare kinetic models (zero-order vs. first-order degradation) to determine dominant degradation pathways. Contradictions often arise from matrix effects (e.g., presence of metal ions) or insufficient sample stabilization .

Advanced: What computational modeling approaches are suitable for predicting the compound's interaction with biological targets or material substrates?

Methodological Answer:

- Density Functional Theory (DFT): Optimize the compound’s geometry to calculate electrostatic potential maps, revealing nucleophilic/electrophilic sites for binding.

- Molecular Dynamics (MD): Simulate interactions with lipid bilayers or protein active sites (e.g., sulfonyl group’s hydrogen bonding with serine residues).

- Covalent Organic Framework (COF) Design: Use topology-based modeling (e.g., COF-1 -type structures) to predict its integration into porous materials for catalytic applications .

Basic: What are the recommended storage and handling protocols to maintain the compound's stability during experimental workflows?

Methodological Answer:

- Storage: Store at −18°C in amber vials under inert gas (N₂/Ar) to prevent oxidation.

- Sample Handling: Use silanized glassware (5% DMDCS-treated) to minimize adsorption losses.

- Solvent Compatibility: Dissolve in anhydrous methanol or acetonitrile for stock solutions; avoid aqueous buffers unless stabilized with antioxidants (e.g., BHT) .

Advanced: What strategies can be employed to optimize the compound's solubility in aqueous and organic solvents for diverse experimental applications?

Methodological Answer:

- Co-Solvent Systems: Use methanol-water gradients (10–90% v/v) with 0.1% formic acid to enhance aqueous solubility.

- Cyclodextrin Complexation: Pre-treat with β-cyclodextrin (10 mM) to encapsulate hydrophobic moieties (e.g., dimethylbenzene).

- Surfactant Micelles: Incorporate polysorbate-80 (0.1% w/v) in cell culture assays to improve bioavailability .

Advanced: How does the electronic configuration of the benzenesulfonyl group influence the compound's reactivity in catalytic or supramolecular systems?

Methodological Answer:

- Electron-Withdrawing Effect: The sulfonyl group withdraws electron density via resonance, activating the benzene ring for electrophilic substitution at the para position.

- Supramolecular Assembly: In COFs, the sulfonyl group can act as a hydrogen-bond acceptor, directing layered stacking (e.g., staggered vs. eclipsed configurations in COF-5 ).

- Catalytic Activity: In Pd-catalyzed cross-coupling, the sulfonyl group stabilizes transition states via π-backbonding, enhancing reaction rates .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.